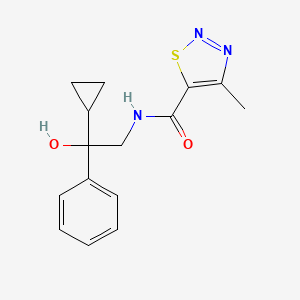
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound with significant potential in various biological applications. Its molecular formula is C15H17N3O2S, and it has garnered interest due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
The compound's key chemical properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O2S |
| Molecular Weight | 303.38 g/mol |
| Purity | Typically 95% |
| IUPAC Name | N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methylthiadiazole-5-carboxamide |
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit promising anticancer properties. For instance, a series of novel thiadiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest at different phases.
Case Study:
A study published in 2024 synthesized a range of thiadiazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation by inducing apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax .
Antibacterial Activity
Thiadiazole compounds have also shown antibacterial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Data Table: Antibacterial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Antiviral Activity
In addition to its antibacterial and anticancer effects, this compound has shown potential antiviral activity. Studies suggest that it may inhibit viral replication through various mechanisms.
Mechanism of Action:
The antiviral activity is believed to result from the compound's ability to interfere with viral entry into host cells or inhibit viral enzymes necessary for replication.
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-13(21-18-17-10)14(19)16-9-15(20,12-7-8-12)11-5-3-2-4-6-11/h2-6,12,20H,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJBMXISUMNMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














